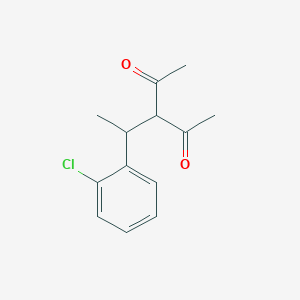![molecular formula C19H11F4N B12517359 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile CAS No. 797048-31-8](/img/structure/B12517359.png)
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrileは、複数のフッ素原子とベンゾニトリル基を含むユニークな構造が特徴の複雑な有機化合物です。
合成方法
合成経路と反応条件
This compoundの合成は、通常、中間体の形成を含む複数の手順を伴います。このプロセスは、多くの場合、2,6-ジフルオロベンゾニトリルの調製から始まり、続いてエチニル基とブト-3-エン-1-イル置換基が導入されます。これらの反応で一般的に使用される試薬には、パラジウム触媒、炭酸カリウムなどの塩基、ジメチルホルムアミド(DMF)などの溶媒が含まれます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が採用されますが、より大規模な規模で行われます。連続フロー反応器と自動化システムを使用すると、生産プロセスの効率と収率を向上させることができます。反応温度、圧力、反応時間などの反応条件の最適化は、高純度と高収率を達成するために重要です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,6-difluorobenzonitrile, followed by the introduction of the ethynyl group and the but-3-en-1-yl substituent. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield.
化学反応の分析
反応の種類
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrileは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して実施することができます。
置換: ハロゲン置換反応は、アセトン中のヨウ化ナトリウムなどの試薬を用いて起こります。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: 触媒としてパラジウム担持炭素(Pd/C)を用いた水素ガス。
置換: アセトンまたはその他の極性非プロトン性溶媒中のヨウ化ナトリウム。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルカンまたはアルケンを生成する可能性があります。
科学研究での応用
This compoundは、いくつかの科学研究の用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学的プローブまたは阻害剤としての可能性が調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療特性が探求されています。
工業: 先端材料やコーティングの開発に利用されています。
科学的研究の応用
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrileの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、それらの活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。たとえば、炎症経路に関与する特定の酵素を阻害し、炎症を抑制する可能性があります。
類似化合物との比較
類似化合物
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile: 特定の置換基とフッ素原子によって独特です。
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzamide: 類似の構造ですが、ニトリルではなくアミド基を持っています。
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzaldehyde: ニトリルではなくアルデヒド基を含んでいます。
独自性
This compoundの独自性は、フッ素原子とエチニル基の組み合わせにあります。これらの組み合わせは、類似の化合物と比較して、明確な化学的および生物学的特性を与える可能性があります。
特性
CAS番号 |
797048-31-8 |
|---|---|
分子式 |
C19H11F4N |
分子量 |
329.3 g/mol |
IUPAC名 |
4-[2-(4-but-3-enyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C19H11F4N/c1-2-3-4-12-7-16(20)14(17(21)8-12)6-5-13-9-18(22)15(11-24)19(23)10-13/h2,7-10H,1,3-4H2 |
InChIキー |
ZHEJRCXXEJLZLZ-UHFFFAOYSA-N |
正規SMILES |
C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C(=C2)F)C#N)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


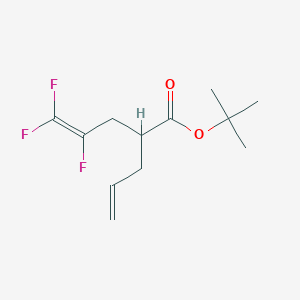
![2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione](/img/structure/B12517278.png)
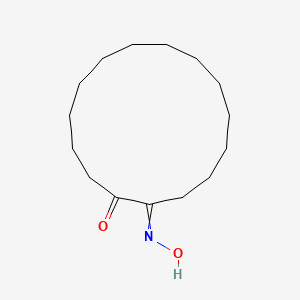

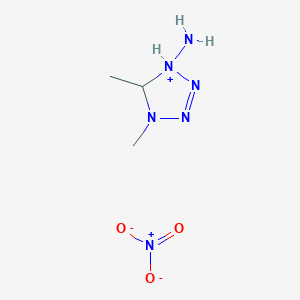
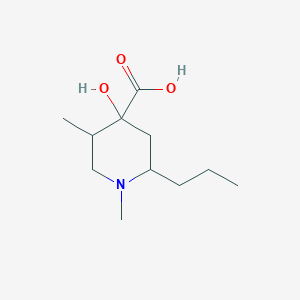


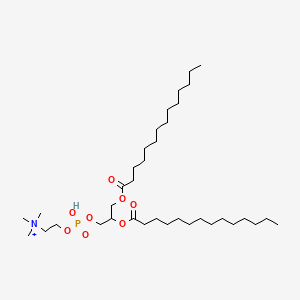

![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)
![11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)](/img/structure/B12517352.png)
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12517356.png)
